molecular formula C16H22N6O3 B2658108 2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 869344-88-7

2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2658108
CAS No.: 869344-88-7
M. Wt: 346.391
InChI Key: PZABRMDSNQRGBV-UHFFFAOYSA-N
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Description

2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione is a complex heterocyclic compound that features a purine-imidazole fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine and imidazole precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine or imidazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Known for its herbicidal activity.

    4,7,8-Trimethyl-6-(2-morpholin-4-ylethyl)-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione:

Uniqueness

2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fused ring system and functional groups enable diverse reactivity and interactions, making it a valuable compound for various scientific investigations.

Properties

IUPAC Name

2,4,7-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-11-10-22-12-13(18(2)16(24)19(3)14(12)23)17-15(22)21(11)5-4-20-6-8-25-9-7-20/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZABRMDSNQRGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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